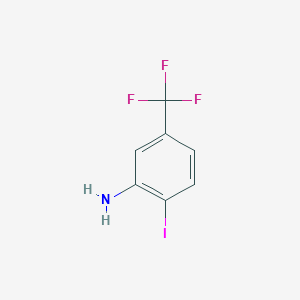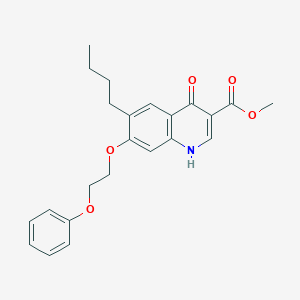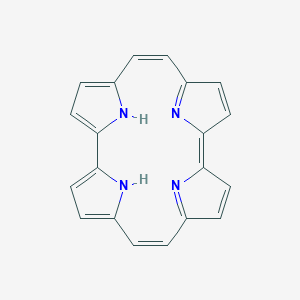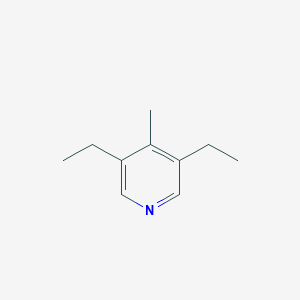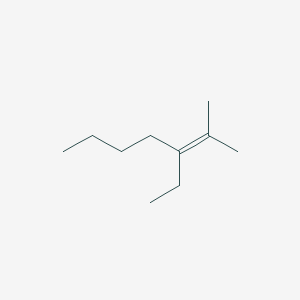
2-Methyl-3-ethyl-2-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-ethyl-2-heptene, also known as isoprene, is a volatile organic compound that is commonly found in many biological and environmental systems. It is a highly reactive molecule that is involved in a variety of chemical reactions, including polymerization, oxidation, and combustion.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-ethyl-2-heptene is not well understood, but it is believed to be involved in a variety of chemical reactions, including the formation of reactive oxygen species and the production of free radicals. These reactions can lead to oxidative stress and damage to cellular components, including lipids, proteins, and DNA.
Effets Biochimiques Et Physiologiques
2-Methyl-3-ethyl-2-heptene has been shown to have a variety of biochemical and physiological effects, including its ability to induce oxidative stress and inflammation. It has also been shown to have cytotoxic and mutagenic effects on cells, and may be involved in the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-3-ethyl-2-heptene in lab experiments include its high reactivity and versatility, which make it a useful tool for studying a variety of chemical and biological processes. However, its volatility and potential toxicity can also make it difficult to work with, and proper safety precautions must be taken when handling it.
Orientations Futures
There are many future directions for research on 2-Methyl-3-ethyl-2-heptene, including its use as a biomarker for environmental pollution, its potential role in the development of cancer and other diseases, and its use as a building block for the synthesis of new organic compounds. Further studies are also needed to better understand its mechanism of action and its effects on cellular components.
Méthodes De Synthèse
2-Methyl-3-ethyl-2-heptene can be synthesized through several methods, including the dehydration of 3-methyl-2-pentanol, the dehydrogenation of isopentane, and the pyrolysis of 2-Methyl-3-ethyl-2-heptene rubber. The most common method of synthesis is through the pyrolysis of 2-Methyl-3-ethyl-2-heptene rubber, which involves heating the rubber to high temperatures in the absence of oxygen to produce 2-Methyl-3-ethyl-2-heptene gas.
Applications De Recherche Scientifique
2-Methyl-3-ethyl-2-heptene has a wide range of scientific research applications, including its use as a monomer in the production of synthetic rubber, as a solvent in the extraction of natural products, and as a building block for the synthesis of various organic compounds. It is also used as a biomarker for the detection of environmental pollution and as a model compound for the study of atmospheric chemistry.
Propriétés
Numéro CAS |
19780-61-1 |
|---|---|
Nom du produit |
2-Methyl-3-ethyl-2-heptene |
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
3-ethyl-2-methylhept-2-ene |
InChI |
InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h5-8H2,1-4H3 |
Clé InChI |
JCVDGJIYXBDDCK-UHFFFAOYSA-N |
SMILES |
CCCCC(=C(C)C)CC |
SMILES canonique |
CCCCC(=C(C)C)CC |
Autres numéros CAS |
19780-61-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



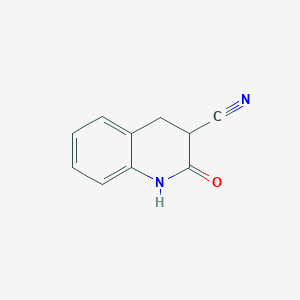




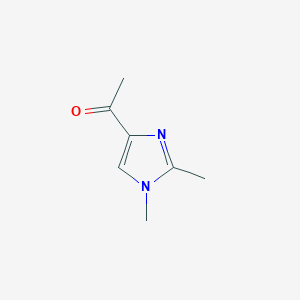
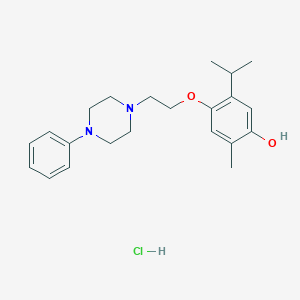
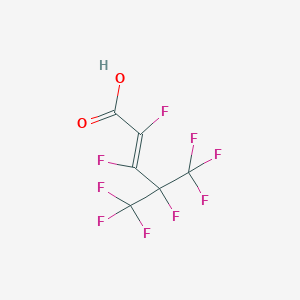
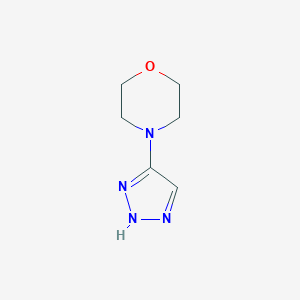
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
